molecular formula C22H24N2O4 B3787390 5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B3787390
M. Wt: 380.4 g/mol
InChI Key: UHQCWMMAQWMJCS-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex molecular structure, which includes a phenoxy group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy group: This step involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the 3,4-dimethylphenoxy group.

    Introduction of the methoxyphenyl group: This step involves the reaction of 3-methoxybenzylamine with a suitable reagent to introduce the methoxyphenyl group.

    Formation of the oxazole ring: This step involves the cyclization of the intermediate compounds to form the oxazole ring.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the target compound.

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or methoxyphenyl groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    5-[(3,4-dimethylphenoxy)methyl]-N-{3-nitro-5-methoxyphenyl}-2-furamide: This compound has a similar structure but contains a furamide group instead of an oxazole ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but lacks the oxazole ring and phenoxy group.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-N-[(3-methoxyphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-8-9-19(10-16(15)2)27-14-20-12-21(23-28-20)22(25)24(3)13-17-6-5-7-18(11-17)26-4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQCWMMAQWMJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)N(C)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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